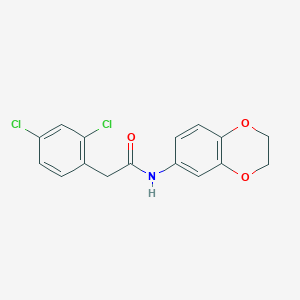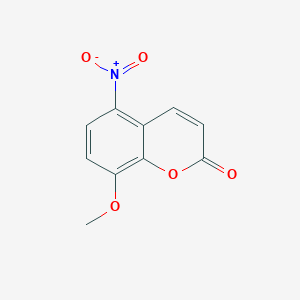![molecular formula C18H23Cl2NO B5215727 (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)
(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine, also known as DCBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCBA is a member of the family of compounds known as amine derivatives, which are commonly used in the development of new pharmaceuticals and other biologically active substances. In
作用机制
The mechanism of action of (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine is not fully understood, but it is believed to involve the inhibition of various enzymes and other biological processes. (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been shown to inhibit the activity of several key enzymes involved in the replication of viruses and bacteria, as well as the growth and proliferation of cancer cells. Additionally, (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been shown to modulate the activity of various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of viral and bacterial replication, the modulation of cell signaling pathways, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
实验室实验的优点和局限性
One advantage of using (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine in lab experiments is its ability to selectively target specific biological processes, making it a useful tool for studying the mechanisms of action of various diseases and developing new drugs. However, one limitation of using (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine. One area of interest is the development of new drugs based on the structure of (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine and its potential therapeutic effects in various diseases. Finally, there is a need for further studies to explore the safety and toxicity of (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine in animal and human models, which will be important for the development of new drugs based on this compound.
合成方法
The synthesis of (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine involves a multi-step process that begins with the reaction of 3,4-dichlorobenzyl chloride with 1,3-dimethyl-3-(5-methyl-2-furyl)butylamine in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions, including reduction and hydrogenation, to produce the final product. The synthesis of (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.
科学研究应用
(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been shown to have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties. Additionally, (3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO/c1-12(10-18(3,4)17-8-5-13(2)22-17)21-11-14-6-7-15(19)16(20)9-14/h5-9,12,21H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRURWRYELJFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

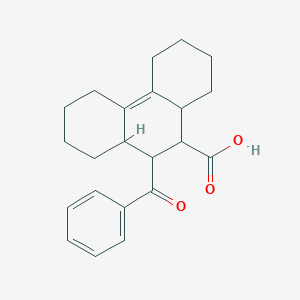

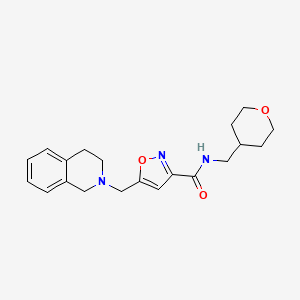
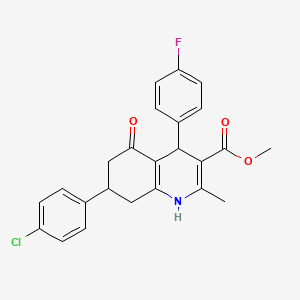

![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)
![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)

![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
